ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate
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Overview
Description
Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions The thiophene ring is then synthesized and attached to the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would need to consider the scalability of the synthesis and the cost-effectiveness of the reagents and processes used.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate include other pyrazole and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups or overall reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of both a pyrazole and a thiophene ring, along with the bromo, cyano, and carboxylate groups, gives it unique chemical properties that can be exploited in various fields of research and industry.
Biological Activity
Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse structural features and potential biological activities. This compound contains functional groups such as a thiophene ring, a cyano group, and a pyrazole moiety, which contribute to its reactivity and biological profile. The presence of the bromo and cyano substituents enhances its pharmacological potential, making it a candidate for further studies in medicinal chemistry .
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C22H21BrN4O3S |
Molecular Weight | 501.4 g/mol |
IUPAC Name | ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI Key | MCNUVZXIZAVBMR-KIBLKLHPSA-N |
Anticancer Properties
Research indicates that compounds with pyrazole and thiophene structures often exhibit significant biological activities, including anticancer effects. This compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation in vitro .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. For example, compounds containing pyrazole rings have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for rapidly dividing cells .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the thiophene and cyano groups may enhance the compound's ability to disrupt microbial cell functions or inhibit growth .
Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Anticancer | Inhibition of cell proliferation in cancer cell lines |
Antimicrobial | Potential inhibition of microbial growth |
Enzyme Inhibition | Interaction with DHODH leading to reduced cellular growth |
Study on Pyrazole Derivatives
In a study assessing various pyrazole derivatives, compounds similar to ethyl 5-{...} were evaluated for their anticancer activity against different cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity .
Investigation of Antioxidant Properties
Another research effort focused on the antioxidant and antimicrobial activities of related pyrazole compounds. The findings suggested that modifications in the side chains could lead to improved bioactivity profiles, emphasizing the importance of structure–activity relationships (SAR) in drug design .
Properties
Molecular Formula |
C22H21BrN4O3S |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C22H21BrN4O3S/c1-6-30-22(29)19-13(4)15(9-24)20(31-19)25-10-16-14(5)26-27(21(16)28)18-8-7-17(23)11(2)12(18)3/h7-8,10,26H,6H2,1-5H3/b25-10+ |
InChI Key |
MCNUVZXIZAVBMR-KIBLKLHPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C |
Origin of Product |
United States |
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